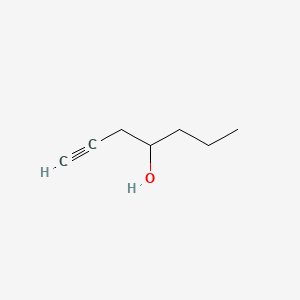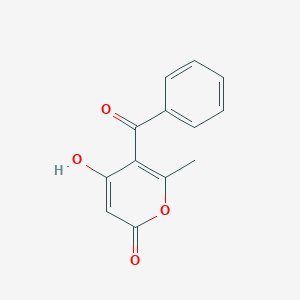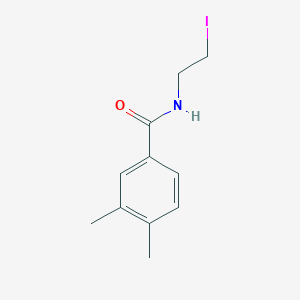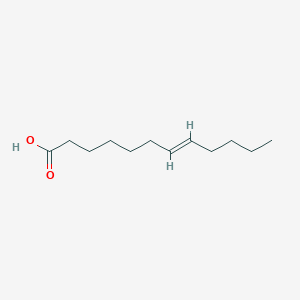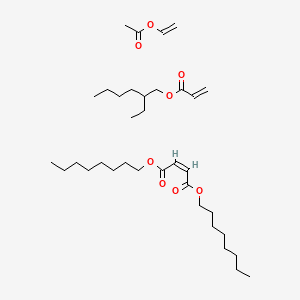
dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl (Z)-but-2-enedioate; ethenyl acetate; 2-ethylhexyl prop-2-enoate is a complex chemical compound that combines three distinct chemical entities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyl (Z)-but-2-enedioate: This compound can be synthesized through the esterification of (Z)-but-2-enedioic acid with octanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the reaction to completion.
Ethenyl acetate: Ethenyl acetate is commonly produced via the reaction of ethylene with acetic acid in the presence of a palladium catalyst
2-Ethylhexyl prop-2-enoate: This compound is synthesized through the esterification of prop-2-enoic acid with 2-ethylhexanol. The reaction is typically catalyzed by sulfuric acid and conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Dioctyl (Z)-but-2-enedioate: Industrial production involves large-scale esterification reactors where (Z)-but-2-enedioic acid and octanol are continuously fed, and the product is distilled to achieve high purity.
Ethenyl acetate: Industrially, ethenyl acetate is produced using the Wacker process in large reactors with continuous feed of ethylene and acetic acid, and the product is separated by distillation.
2-Ethylhexyl prop-2-enoate: This compound is produced in large esterification reactors where prop-2-enoic acid and 2-ethylhexanol are reacted, and the product is purified by distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Dioctyl (Z)-but-2-enedioate can undergo oxidation to form corresponding carboxylic acids.
Reduction: Ethenyl acetate can be reduced to form ethanol and acetic acid.
Substitution: 2-Ethylhexyl prop-2-enoate can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Polymer Synthesis: Dioctyl (Z)-but-2-enedioate is used as a plasticizer in the production of polymers.
Adhesives: Ethenyl acetate is a key component in the formulation of adhesives.
Biology
Biocompatible Materials: 2-Ethylhexyl prop-2-enoate is used in the synthesis of biocompatible materials for medical applications.
Medicine
Drug Delivery Systems: These compounds are used in the development of drug delivery systems due to their ability to form stable complexes with various drugs.
Industry
Coatings: Ethenyl acetate is used in the formulation of coatings for various industrial applications.
Lubricants: Dioctyl (Z)-but-2-enedioate is used as a lubricant additive.
Mécanisme D'action
The mechanism of action of these compounds varies depending on their application. For example, in drug delivery systems, they form stable complexes with drugs, enhancing their solubility and bioavailability. In polymer synthesis, they act as plasticizers, increasing the flexibility and durability of the polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl phthalate: Similar to dioctyl (Z)-but-2-enedioate, used as a plasticizer.
Vinyl acetate: Similar to ethenyl acetate, used in adhesives and coatings.
2-Ethylhexyl acrylate: Similar to 2-ethylhexyl prop-2-enoate, used in the production of polymers.
Uniqueness
Dioctyl (Z)-but-2-enedioate: Unique due to its (Z)-configuration, which imparts specific properties to the compound.
Ethenyl acetate: Unique due to its ability to undergo polymerization reactions, forming polyvinyl acetate.
2-Ethylhexyl prop-2-enoate: Unique due to its branched structure, which imparts specific properties to the resulting polymers.
Propriétés
Numéro CAS |
25280-35-7 |
|---|---|
Formule moléculaire |
C35H62O8 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C20H36O4.C11H20O2.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,10H,3-5,7-9H2,1-2H3;3H,1H2,2H3/b16-15-;; |
Clé InChI |
INVWKZNACAGJRT-NDXGFPCWSA-N |
SMILES isomérique |
CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
SMILES canonique |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
Description physique |
Liquid |
Numéros CAS associés |
25280-35-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



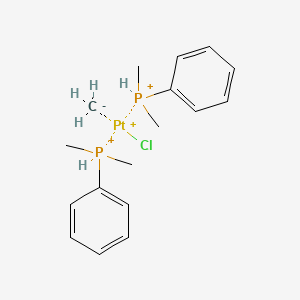
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
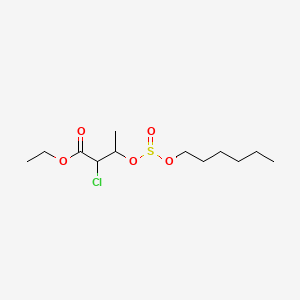
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
